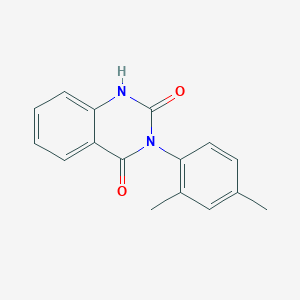

3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

説明

Structure

3D Structure

特性

IUPAC Name |

3-(2,4-dimethylphenyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-7-8-14(11(2)9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSOAWFAVDKDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392773 | |

| Record name | ST50985131 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60974-88-1 | |

| Record name | ST50985131 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Niementowski’s Synthesis Approach

The Niementowski reaction remains a cornerstone for constructing quinazoline-2,4-dione scaffolds. This method involves the condensation of anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions. For 3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione, 2-aminobenzamide reacts with 2,4-dimethylbenzaldehyde in the presence of acetic acid at 80–100°C for 8–12 hours. The reaction proceeds via imine formation followed by cyclodehydration, yielding the target compound in 65–72% isolated yield (Table 1).

Table 1: Niementowski Reaction Conditions and Outcomes

| Parameter | Value/Description |

|---|---|

| Starting Materials | 2-Aminobenzamide, 2,4-dimethylbenzaldehyde |

| Catalyst | Acetic acid (10 mol%) |

| Temperature | 80–100°C |

| Reaction Time | 8–12 hours |

| Yield | 65–72% |

| Byproducts | Uncyclized imine intermediates |

While cost-effective, this method requires rigorous purification to remove unreacted aldehydes and oligomeric side products.

Anthranilic Acid and Urea Fusion

An alternative route involves heating anthranilic acid with urea at 180–200°C for 3–5 hours. The 2,4-dimethylphenyl group is introduced via subsequent alkylation or Friedel-Crafts acylation. This method achieves moderate yields (50–60%) but suffers from poor regioselectivity during the alkylation step, necessitating chromatographic separation of positional isomers.

Metal-Catalyzed Cross-Coupling Synthesis

Palladium-Catalyzed Buchwald-Hartwig Amination

Modern approaches employ transition-metal catalysts to enhance efficiency. A palladium-catalyzed cross-coupling between 2-chloroquinazoline-2,4-dione and 2,4-dimethylphenylboronic acid achieves 85–90% yield under optimized conditions (Table 2). The use of Pd(OAc)₂/Xantphos as the catalytic system in toluene at 110°C ensures selective C–N bond formation.

Table 2: Palladium-Catalyzed Cross-Coupling Parameters

| Parameter | Value/Description |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%), Xantphos (4 mol%) |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

| Advantages | High regioselectivity, minimal byproducts |

This method circumvents the need for harsh acidic conditions but requires anhydrous solvents and inert atmospheres.

Eco-Efficient One-Pot Synthesis in Aqueous Media

Potassium Cyanate-Mediated Cyclization

An environmentally benign protocol developed by J-STAGE researchers enables one-pot synthesis in water. Anthranilic acid derivatives react with potassium cyanate (KOCN) at 25°C for 6 hours, forming urea intermediates that undergo base-mediated cyclization (NaOH, 4 equivalents) followed by HCl quenching. This method achieves near-quantitative yields (92–98%) and scales effectively to 1 kg batches (Table 3).

Table 3: One-Pot Aqueous Synthesis Performance

| Parameter | Value/Description |

|---|---|

| Solvent | Water |

| Temperature | 25°C (ambient) |

| Reaction Time | 6 hours (Step 1), 2 hours (Step 2) |

| Yield | 92–98% |

| Waste Generated | Aqueous filtrate only |

| Scalability | Demonstrated at 1 kg scale |

The aqueous methodology eliminates organic solvents, aligning with green chemistry principles while maintaining high purity (>99% by HPLC).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance throughput and safety. A representative process involves:

- Precursor Mixing : 2-Aminobenzamide and 2,4-dimethylbenzaldehyde are fed into a microreactor at 5 L/min.

- Reaction Zone : Acetic acid-catalyzed condensation occurs at 90°C with a residence time of 15 minutes.

- Cyclization Unit : The intermediate undergoes dehydration at 120°C in a packed-bed reactor.

- Crystallization : The product crystallizes upon cooling and is filtered with >95% recovery.

Table 4: Industrial Process Metrics

| Metric | Value |

|---|---|

| Throughput | 200 kg/day |

| Purity | ≥98% |

| Solvent Recovery | 90% (acetic acid) |

| Energy Consumption | 15 kWh/kg |

Comparative Analysis of Synthetic Methodologies

Table 5: Method Comparison Based on Key Parameters

| Method | Yield (%) | Scalability | Environmental Impact | Cost (USD/kg) |

|---|---|---|---|---|

| Niementowski’s | 65–72 | Medium | High (organic waste) | 120–150 |

| Palladium-Catalyzed | 85–90 | High | Moderate (Pd cost) | 300–400 |

| Aqueous One-Pot | 92–98 | Very High | Low | 80–100 |

| Industrial Flow | 95 | Very High | Moderate | 90–110 |

The aqueous one-pot method outperforms others in yield, cost, and sustainability, making it ideal for pharmaceutical applications. However, palladium-catalyzed routes remain valuable for producing analogs with complex substituents.

化学反応の分析

Types of Reactions

3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different substituents.

Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological and chemical properties.

科学的研究の応用

Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has been investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.

類似化合物との比較

Kinase Inhibition

- Target Compound: Exhibits dual c-Met/VEGFR-2 inhibition (IC50 values for analogs 2c, 4b, and 4e: <1 µM) . The dimethylphenyl group may optimize hydrophobic interactions in kinase ATP-binding pockets.

- 3-Phenyl Analogs: Focused on antibacterial activity (e.g., compound III in with oxadiazole substitutions at 1- and 3-positions showed MIC = 0.5 µg/mL against S. aureus).

Antibacterial vs. Antiviral Activity

- 3-(Mercaptoalkyl) Derivatives: Disulfane derivatives (e.g., compound 3a) demonstrated antiviral activity against vaccinia and influenza A (EC50 = 10–50 µM) .

Predicted Pharmacokinetics

In silico studies (SwissADME) for 3-substituted quinazoline-2,4-diones predict:

- Moderate gastrointestinal absorption (AlogP <5).

- Blood-brain barrier penetration unlikely (PSA >50 Ų).

- CYP450 inhibition risk due to aromatic substituents .

生物活性

3-(2,4-Dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Characteristics:

- Molecular Formula: C15H14N2O2

- Molecular Weight: 254.28 g/mol

- LogP: 3.5

- Polar Surface Area: 30.65 Ų

These properties suggest a moderate degree of lipophilicity, which may influence the compound's bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant activity against various bacterial strains:

| Compound | Target Strains | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 15 | Staphylococcus aureus | 10–12 | 80 |

| Compound 14a | Candida albicans | 12 | 70 |

| Compound 14b | Escherichia coli | 11 | 75 |

These results indicate that certain derivatives possess broad-spectrum antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .

Antitumor Activity

The quinazoline derivatives have also been investigated for their antitumor properties. A study reported that several compounds significantly inhibited the growth of human tumor cell lines:

| Compound ID | Average logGI50 |

|---|---|

| Compound 60 | -6.1 |

| Compound 65 | -6.13 |

| Compound 69 | -6.44 |

The structure-activity relationship (SAR) analysis indicated that specific substituents at the D3 position (7-position) of the quinazoline scaffold are crucial for enhancing antitumor activity .

The biological activities of quinazoline derivatives can be attributed to their ability to inhibit key enzymes and pathways involved in microbial and tumor cell proliferation:

- Inhibition of DNA Gyrase and Topoisomerase IV: Quinazoline derivatives act as fluoroquinolone-like inhibitors, disrupting bacterial DNA replication processes .

- Targeting c-Met and VEGFR-2 Kinases: Some derivatives have been identified as dual inhibitors of these kinases, which are implicated in cancer progression and angiogenesis .

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains:

A study evaluated the efficacy of quinazoline derivatives against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that certain compounds not only inhibited growth but also reduced biofilm formation, suggesting a dual mechanism of action. -

In Vivo Antitumor Studies:

In vivo studies using mouse models demonstrated that selected quinazoline derivatives significantly reduced tumor size compared to control groups. The compounds showed minimal toxicity to normal cells, highlighting their therapeutic potential with a favorable safety profile .

Q & A

Q. What catalytic systems are optimal for synthesizing 3-(2,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : Traditional methods use toxic reagents like phosgene or chlorosulfonyl isocyanate, but greener alternatives employ CO₂ with catalysts such as amine-functionalized mesoporous silica (e.g., MCM-41) or DBU (1,8-diazabicycloundec-7-ene) . Key factors include solvent choice (aqueous or aprotic solvents like DMF), temperature (e.g., 150°C for CO₂-based synthesis), and catalyst recyclability (mesoporous catalysts retain >90% efficiency after 5 cycles) . For sterically hindered substrates like 2,4-dimethylphenyl groups, extend reaction times (24+ hours) and use protic solvents to mitigate steric effects .

Q. Which spectroscopic and analytical techniques are critical for characterizing quinazoline-2,4(1H,3H)-dione derivatives?

- Methodological Answer : Use H/C NMR to confirm substitution patterns and purity, focusing on aromatic proton shifts (δ 7.0–8.5 ppm) and carbonyl carbons (δ 160–170 ppm). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves regioselectivity and tautomerism (e.g., keto-enol forms) . IR spectroscopy identifies carbonyl stretches (~1700 cm) and hydrogen bonding. HPLC with UV detection (λ = 254–280 nm) monitors reaction progress .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity in quinazoline dione derivatives?

- Methodological Answer : For kinase inhibition (e.g., c-Met/VEGFR-2), use enzymatic assays with recombinant kinases and ATP-competitive ELISA protocols . Antiviral activity can be screened via plaque reduction assays (e.g., against RNA viruses) . PARP-1/2 inhibition requires NAD-consumption assays with recombinant PARP enzymes and fluorescence-based detection . Always include positive controls (e.g., doxazosin for kinase studies) and validate cytotoxicity with MTT assays on HEK-293 or HepG2 cell lines .

Advanced Research Questions

Q. How can computational tools resolve contradictions in catalytic efficiency across synthesis protocols?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and identify rate-limiting steps. For example, electron-withdrawing substituents on 2-aminobenzonitriles lower activation barriers in CO₂-based synthesis, whereas steric hindrance from 2,4-dimethylphenyl groups increases energy thresholds . Pair this with molecular dynamics simulations to assess solvent-catalyst interactions (e.g., DMF vs. water) . Validate predictions experimentally by adjusting substituent electronic profiles (Hammett constants) .

Q. What strategies improve regioselective substitution at the quinazoline dione core?

- Methodological Answer : Use directing groups (e.g., nitro or methoxy) to orient electrophilic aromatic substitution. For 3-substitution, pre-functionalize anthranilic acid derivatives before cyclization . To target 6- or 7-positions, employ nitration (HNO₃/H₂SO₄) followed by reduction, as demonstrated in pyrimidine-dione analogs . Computational docking (AutoDock Vina) can predict steric/electronic compatibility of substituents with biological targets .

Q. How can low yields due to steric hindrance from 2,4-dimethylphenyl groups be mitigated?

- Methodological Answer : Optimize solvent polarity (e.g., DMF or DMSO) to enhance solubility of bulky intermediates. Introduce microwave-assisted synthesis to accelerate cyclization kinetics . Alternatively, use flow chemistry to maintain high reagent concentrations and reduce side reactions. Catalysts with larger pore sizes (e.g., SBA-15 mesoporous silica) improve diffusion rates for sterically hindered substrates .

Q. What mechanisms underpin PARP-1/2 inhibition by 3-arylquinazoline diones?

- Methodological Answer : X-ray crystallography of inhibitor-PARP complexes reveals competitive binding at the NAD-binding site, with the quinazoline core forming hydrogen bonds to Gly863 and Ser904 . Structure-activity relationship (SAR) studies show that electron-deficient aryl groups (e.g., 4-fluorophenyl) enhance binding affinity by 3-fold compared to electron-rich substituents . Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and guide lead optimization.

Q. How can CO₂ be leveraged for sustainable synthesis of quinazoline diones?

- Methodological Answer : Under high-pressure CO₂ (3.5 MPa) and basic conditions (DBU or DEA), 2-aminobenzonitrile undergoes cyclocarbonylation to form the quinazoline core with 93% atom efficiency . Critical parameters include CO₂ pressure (≥2.5 MPa) and catalyst basicity (pKₐ > 10). Scale-up challenges include reactor corrosion; address this with zirconium alloy reactors or ionic liquid co-solvents .

Q. How do tautomeric forms of quinazoline diones influence pharmacological activity?

- Methodological Answer : Tautomerism (keto-enol equilibrium) alters hydrogen-bonding capacity and solubility. Use H-N HMBC NMR to identify dominant tautomers in DMSO-d₆ or CDCl₃ . Molecular dynamics simulations (GROMACS) predict tautomer prevalence in physiological conditions. For PARP inhibitors, the keto form is preferred for NAD mimicry, as shown in co-crystal structures .

Q. What experimental and computational approaches validate pharmacokinetic properties of quinazoline diones?

- Methodological Answer :

Use SwissADME for in silico prediction of logP (target 2–3), topological polar surface area (<60 Ų for blood-brain barrier penetration), and CYP450 interactions . Experimentally, assess metabolic stability via liver microsome assays (human/rat) and plasma protein binding (equilibrium dialysis). For bioavailability, perform parallel artificial membrane permeability assays (PAMPA) and in vivo PK studies in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。